molecular formula C16H16O4 B176704 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid CAS No. 178306-51-9

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

Cat. No.: B176704
CAS No.: 178306-51-9
M. Wt: 272.29 g/mol
InChI Key: RQJWOLFMWKZKCJ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is an organic compound with the molecular formula C16H16O4. It is characterized by the presence of hydroxyl, methoxy, and diphenyl groups attached to a propanoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is the Endothelin-A (ET A) receptor . This receptor plays a crucial role in the regulation of vascular tone and the balance of salt and water in the body.

Mode of Action

This compound acts as a highly selective antagonist at the ET A receptor . By binding to this receptor, it prevents the action of endothelins, a family of potent vasoconstrictive peptides.

Biochemical Pathways

The compound’s action on the ET A receptor affects the endothelin pathway . This pathway is involved in the regulation of vascular tone, with downstream effects on blood pressure and fluid balance.

Result of Action

By antagonizing the ET A receptor, this compound can reduce vasoconstriction and lower blood pressure . This makes it potentially useful in the treatment of conditions such as pulmonary arterial hypertension (PAH).

Future Directions

The compound is currently being developed as an antithrombotic agent . It is also used as a reactant in the preparation of mixed endothelin A and endothelin B selective receptor antagonist (dimethylpyrimidinyloxy)diphenylpropionic acids . These applications suggest potential future directions in the development of new therapeutics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid typically involves the reaction of benzenepropanoic acid derivatives with appropriate reagents. One common method includes the use of hydroxylation and methoxylation reactions to introduce the hydroxyl and methoxy groups, respectively. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methyl-3,3-diphenylpropanoic acid: Similar structure but with a methyl group instead of a methoxy group.

    2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid: A closely related compound with slight variations in the functional groups.

Uniqueness

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is unique due to its specific combination of hydroxyl, methoxy, and diphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJWOLFMWKZKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432321
Record name 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178306-51-9
Record name 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178306-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178306519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-3-METHOXY-3,3-DIPHENYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GB74Y4JTK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

91.11 g (0.5 mol) of benzophenone and 45.92 g (0.85 mol) of sodium methoxide were suspended in 150 ml of methyl tert-butyl ether (MTB) at room temperature. After cooling to −100° C., 92.24 g (0.85 mol) of methyl chloroacetate were added in such a way that the internal temperature rose to 40° C. while continuing to cool in a bath at −10° C. The mixture was then stirred without cooling at the autogenous temperature for one hour. After addition of 250 ml of water and brief stirring, the aqueous phase was separated off. The MTB phase was washed with 250 ml of dilute sodium chloride solution. After the solvent had been changed to methanol (250 ml), a solution of 1 g of p-toluenesulfonic acid in 10 ml of methanol was added at room temperature. The mixture was stirred at autogenous temperature for one hour and then heated to reflux. While distilling out the methanol, 400 g of a 10% strength sodium hydroxide solution was added dropwise, and finally 60 ml of water were added. The methanol was distilled out until the bottom temperature reached 97° C. After cooling to 55° C., 190 ml of MTB were added and the mixture was acidified to pH 2 with about 77 ml of concentrated HCl. After cooling to room temperature, the aqueous phase was separated off and the organic phase was concentrated by distilling out 60 ml of MTB. The product was crystallized by adding 500 ml of heptane and slowly cooling to room temperature. The coarsely crystalline solid was filtered off with suction, washed with heptane and dried to constant weight in a vacuum oven at 40° C.
Quantity
91.11 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
45.92 g
Type
reactant
Reaction Step Two
Quantity
92.24 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

R(+)-phenyl ethyl amine (11.12 grams) was added to a solution of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (25 grams) and chloroform (25 ml) at 40° C. and stirred for 30 minutes. The reaction mixture was cooled, and the solid obtained was filtered and washed with chloroform. Ethyl acetate (50 ml) and water (50 ml) was added to the obtained solid and then the reaction mixture was acidified with concentrated hydrochloric acid. The layers were separated and the aqueous layer extracted with ethyl acetate. The solvent from combined organic layer was distilled off completely under reduced pressure at below 60° C. The obtained residue was dissolved in toluene (30 ml) at 60-70° C. and then cooled to 25-30° C. The solid was filtered, washed with toluene and then dried to get the title compound.
[Compound]
Name
R(+)-phenyl ethyl amine
Quantity
11.12 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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